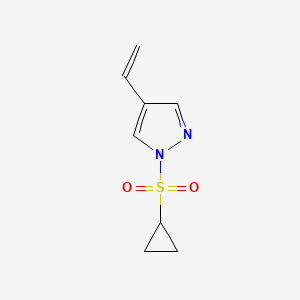
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a cyclopropylsulfonyl group attached to a pyrazole ring, with a vinyl group at the 4-position
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.
Introduction of the Cyclopropylsulfonyl Group: The pyrazole ring is then reacted with cyclopropylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the cyclopropylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylsulfinyl derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and nucleophilic substitution, to form a wide range of derivatives.
Cycloaddition: The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for vinylation, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include sulfone and sulfinyl derivatives, as well as various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The vinyl group allows for further functionalization, enabling the compound to interact with a wide range of biological targets. Pathways involved in its mechanism of action include inhibition of key enzymes in metabolic pathways and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(Cyclopropylsulfonyl)-3-vinyl-1H-pyrazole: Similar structure but with the vinyl group at the 3-position, leading to different reactivity and applications.
1-(Cyclopropylsulfonyl)-4-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a vinyl group, affecting its chemical properties and reactivity.
1-(Cyclopropylsulfonyl)-4-phenyl-1H-pyrazole: Similar structure but with a phenyl group, leading to different biological activity and applications.
The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl and vinyl groups, which impart distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H10N2O2S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
1-cyclopropylsulfonyl-4-ethenylpyrazole |
InChI |
InChI=1S/C8H10N2O2S/c1-2-7-5-9-10(6-7)13(11,12)8-3-4-8/h2,5-6,8H,1,3-4H2 |
InChI-Schlüssel |
XOLCDPWYQJXGPB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CN(N=C1)S(=O)(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


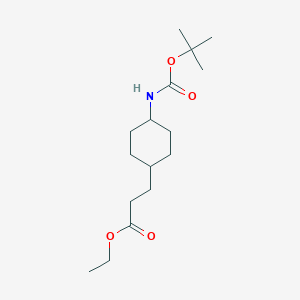
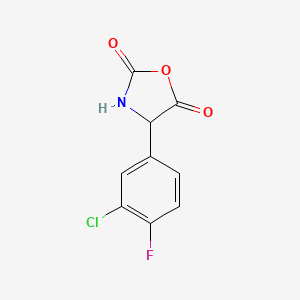
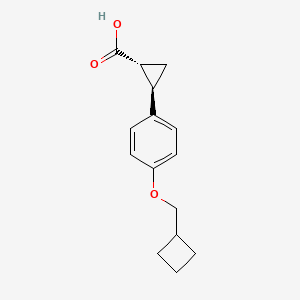
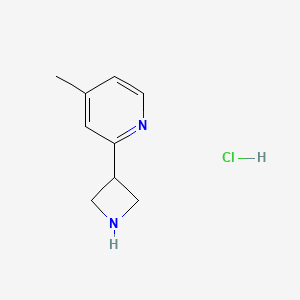

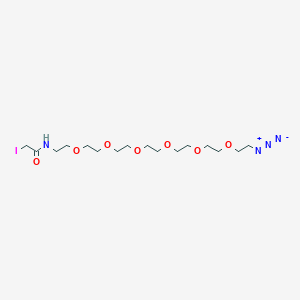
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
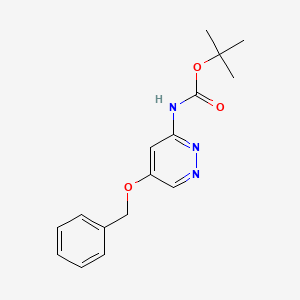
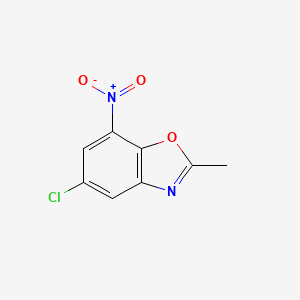
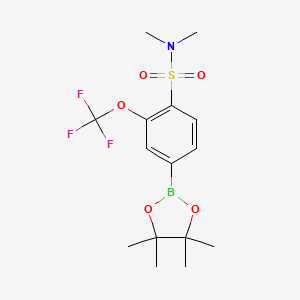

![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
